3-Chloro-6-(methoxymethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine class of compounds. It is characterized by the presence of a chloro group at the 3rd position and a methoxymethyl group at the 6th position of the pyridazine ring. The molecular formula of this compound is C7H8ClN3O, and it has a molecular weight of approximately 175.61 g/mol. This compound is notable for its potential applications in both chemical synthesis and biological research.
3-Chloro-6-(methoxymethyl)pyridazine can be synthesized from commercially available pyridazine derivatives. It falls under the category of substituted pyridazines, which are known for their diverse biological activities and utility in medicinal chemistry. The classification of this compound can be further detailed as follows:
The synthesis of 3-Chloro-6-(methoxymethyl)pyridazine typically involves a chlorination reaction followed by a substitution reaction. A common synthetic route includes:
The molecular structure of 3-Chloro-6-(methoxymethyl)pyridazine features a six-membered pyridazine ring with substituents at specific positions:
3-Chloro-6-(methoxymethyl)pyridazine is capable of undergoing various chemical reactions, including:
The mechanism of action for 3-Chloro-6-(methoxymethyl)pyridazine involves its interaction with biological targets, which may include enzymes or receptors within cells. The presence of both chloro and methoxymethyl groups enhances its binding affinity to these targets, potentially leading to modulation of biological pathways.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds.
3-Chloro-6-(methoxymethyl)pyridazine has several applications in scientific research:
This compound exemplifies the versatility and significance of pyridazine derivatives in both chemical synthesis and biological applications.
Pyridazine, a diazine heterocycle featuring two adjacent nitrogen atoms, represents a privileged scaffold in medicinal and agrochemical research due to its distinctive electronic and steric properties. The core structure exhibits high dipole moments (4.22 D for pyridazine vs. 0 D for benzene) and moderate basicity (pKa ~2.3), enabling unique drug-target interactions through dipole-dipole forces and hydrogen bonding [1] [7]. These attributes facilitate π-π stacking with biological receptors and enhance solubility profiles compared to phenyl bioisosteres. The systematic modification of pyridazine through regioselective substitution has yielded clinically significant agents, including the c-Met inhibitors tepotinib and vebreltinib, and the TYK2 inhibitor deucravacitinib [1] [9]. Within this chemical space, 3-chloro-6-(methoxymethyl)pyridazine exemplifies a structurally optimized intermediate where chlorine and methoxymethyl groups confer specific reactivity and physicochemical behaviors essential for downstream derivatization.
The pyridazine ring’s electronic asymmetry arises from the juxtaposition of a π-deficient nitrogen (N-1) and a σ-deficient nitrogen (N-2). This polarization creates a permanent dipole that profoundly influences molecular recognition, as evidenced by enhanced target binding affinity in kinase inhibitors like ponatinib and risdiplam [1] [9]. The hydrogen-bonding capacity of the ring system allows dual acceptor interactions, while C-H bonds at positions 3/6 exhibit weak donor properties (BDE ≈107 kcal/mol) [1]. When integrated into polycyclic architectures (e.g., imidazo[1,2-b]pyridazine in risdiplam), the pyridazine moiety often serves as a crystallization facilitator, improving synthetic tractability for industrial-scale production [9].
Table 1: Key Physicochemical Properties of Pyridazine vs. Related Heterocycles [1]
Heterocycle | Dipole Moment (D) | pKa | cLogP | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
Pyridazine | 4.22 | 2.0 | -0.508 | 25.8 |
Pyridine | 2.22 | 5.2 | 0.836 | 12.9 |
Pyrimidine | 2.33 | 0.93 | 0.260 | 25.8 |
Benzene | 0 | -24.3 | 2.177 | 0 |
The regiochemical implications of 3,6-disubstitution patterns are particularly consequential. In 3-chloro-6-(methoxymethyl)pyridazine, the meta-orientation of substituents relative to both nitrogens enables orthogonal reaction pathways: chlorine at C-3 activates the ring toward nucleophilic displacement, while the methoxymethyl at C-6 functions as a conformationally flexible donor group. This arrangement minimizes steric conflicts and electronic deactivation, contrasting with ortho-substituted analogs where proximity effects may limit reactivity [1] [6].
The chlorine atom at C-3 serves dual roles: as a strong electron-withdrawing group (σₚ = 0.23), it enhances the ring’s π-deficiency, facilitating metal-halogen exchange or nucleophilic aromatic substitution (SNAr). Simultaneously, it acts as a leaving group for cross-coupling reactions, exemplified by its displacement in minaprine synthesis using lithium 2,2,6,6-tetramethylpiperidide [2] [4]. Kinetic studies indicate SNAr rates at C-3 are ~10²-fold faster than in chlorobenzene due to α-nitrogen activation, enabling reactions with amines/thiols under mild conditions [3] [7].
Conversely, the methoxymethyl group (–CH₂OCH₃) at C-6 exerts moderate electron-donating effects (σₘ = -0.10) while providing steric bulk that shields C-5 from electrophilic attack. Its flexible alkyl chain enhances solubility in polar aprotic solvents (e.g., logS = -2.1 in DMF) and serves as a metabolic stability motif by resisting oxidative demethylation [6] [10]. The oxygen atom participates in hydrogen bonding (pKBHX ≈1.0), influencing crystal packing and membrane permeability [1].
Table 2: Electronic and Steric Parameters of Key Substituents
Substituent | Electronic Effect (Hammett σₘ) | Steric Volume (ų) | Role in Reactivity |
---|---|---|---|
Cl (C-3) | +0.23 | 19.5 | Electrophilic activation, SNAr site |
CH₂OCH₃ (C-6) | -0.10 | 45.2 | Solubility enhancement, steric protection |
The synergistic interplay of these groups creates a push-pull electronic gradient across the ring. Computational analyses (DFT B3LYP/6-31G*) reveal a 0.35 eV HOMO-LUMO gap reduction versus unsubstituted pyridazine, lowering activation barriers for cycloadditions [6]. Physicochemical profiling shows balanced lipophilicity (cLogP = 0.92) and polar surface area (PSA = 42 Ų), rendering 3-chloro-6-(methoxymethyl)pyridazine a versatile intermediate for drug discovery [5] [10].
Early synthetic routes to chloro-methoxymethyl pyridazines relied on Vilsmeier-Haack formylation of pyridazinones followed by chlorination. For example, 6-(hydroxymethyl)pyridazin-3(2H)-one treatment with POCl₃/DMF at 80°C yielded 3-chloro-6-(chloromethyl)pyridazine, which underwent methanolysis to install the methoxy group [6]. This method suffered from over-chlorination and required meticulous temperature control (<40°C during quenching) to prevent hydrolysis [3].
A paradigm shift occurred with regioselective lithiation techniques. 3-Chloro-6-methoxypyridazine was metallated at C-4 using lithium tetramethylpiperidide (LiTMP) at -78°C, then reacted with DMF or electrophiles to introduce formyl or alkyl groups [2] [4]. Adaptation to 3-chloro-6-(methoxymethyl)pyridazine enabled C-4 functionalization while preserving the chloromethyl moiety, as demonstrated in syntheses of α-aryl-α-(pyridazin-3-yl)acetonitriles [2].
Table 3: Evolution of Synthetic Methodologies
Era | Key Methodology | Advantages | Limitations |
---|---|---|---|
1970-1990 | Vilsmeier-Haack of pyridazinones | Single-pot transformation | Over-chlorination, low yields (~45%) |
1990-2010 | Directed ortho-lithiation | Regiocontrol, diverse C-4 functionalization | Cryogenic conditions, sensitive intermediates |
2010-Present | Cross-coupling (e.g., Suzuki-Miyaura) | Biaryl synthesis, industrial scalability | Requires Pd catalysts, purification challenges |
Contemporary applications emphasize cross-coupling versatility. The chlorine atom undergoes Pd-catalyzed amination to form 3-amino-6-(methoxymethyl)pyridazines—precursors to kinase inhibitors [9]. Microwave-assisted methods now achieve SNAr with amines in <30 minutes at 150°C, improving efficiency over classical heating [8]. Recent innovations exploit the methoxymethyl as a convertible handle: BF₃-mediated deprotection regenerates hydroxymethyl for esterification or oxidation, expanding molecular diversity from a single intermediate [6] [10].
The compound’s role in synthesizing bioactive derivatives is exemplified in:
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: